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Compound of Interest

Compound Name: LEP(116-130)(mouse)

Cat. No.: B612461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of the mouse leptin

fragment LEP(116-130) against full-length leptin and the inactive leptin fragment LEP(22-56).

The data presented is based on studies conducted on the human neuroblastoma cell line SH-

SY5Y, a widely used model for neuronal studies.

Comparative Bioactivity Data
The following tables summarize the quantitative data on the effects of LEP(116-130) in

comparison to full-length leptin (positive control) and LEP(22-56) (negative control) on key

signaling pathways and cell viability.
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Treatment (1 nM)
Phosphorylated STAT3
(Ratio to Pan STAT3)

Phosphorylated Akt (Ratio
to Pan Akt)

Control 1.0 1.0

LEP(116-130) ~1.8 ~1.7

Full-Length Leptin ~2.0 ~1.8

LEP(22-56) No significant change No significant change

Table 1: Activation of

Intracellular Signaling

Pathways. Data extracted from

graphical representations in

Doherty et al. (2016).

Treatment
% LDH Release
(Cytotoxicity)

% Cell Viability (Crystal
Violet Assay)

Control Baseline 100%

Toxin (Aβ₁₋₄₂) Increased Decreased

Toxin + LEP(116-130) (1nM) Significantly Reduced Significantly Increased

Toxin + Full-Length Leptin

(1nM)
Significantly Reduced Significantly Increased

Toxin + LEP(22-56) (1nM) No significant change No significant change

Table 2: Neuroprotective

Effects Against Aβ₁₋₄₂ Induced

Toxicity. Data interpretation

from Doherty et al. (2016).

Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Cell Culture
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SH-SY5Y human neuroblastoma cells were cultured in a 1:1 mixture of Ham’s F-12 and

DMEM, supplemented with 10% fetal bovine serum (FBS), 0.1 mM non-essential amino acids,

and a penicillin/streptomycin antibiotic cocktail. Cells were maintained at 37°C in a humidified

atmosphere with 5% CO₂. For experiments, cells were passaged at approximately 80%

confluency.

Phosphorylated STAT3 and Akt ELISA
Cell Lysis: SH-SY5Y cells were seeded in appropriate culture plates and grown to 80-90%

confluency. Following treatment with LEP(116-130), full-length leptin, or LEP(22-56) (1 nM

for 3 hours), the culture medium was removed, and cells were washed with ice-cold PBS.

Cells were then lysed using a complete lysis buffer containing protease and phosphatase

inhibitors. The cell lysate was collected after centrifugation to remove cellular debris.

ELISA Procedure: Commercially available ELISA kits for phosphorylated STAT3 (Tyr705) and

phosphorylated Akt (Ser473) were used.

A plate pre-coated with a capture antibody for total STAT3 or total Akt was used.

100 µL of diluted cell lysate was added to each well and incubated for 2.5 hours at room

temperature with gentle shaking.

Wells were washed four times with 1x Wash Buffer.

100 µL of a detection antibody specific for the phosphorylated form of the target protein

(pSTAT3 or pAkt) was added to each well and incubated for 1 hour at room temperature.

After another wash step, 100 µL of an HRP-conjugated secondary antibody was added

and incubated for 1 hour.

Following a final wash, 100 µL of TMB substrate was added, and the plate was incubated

in the dark for 30 minutes.

The reaction was stopped by adding 50 µL of Stop Solution, and the absorbance was read

at 450 nm using a microplate reader.

The ratio of phosphorylated protein to total protein was calculated.
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LDH Cytotoxicity Assay
Cell Seeding and Treatment: SH-SY5Y cells were seeded in a 96-well plate at a density of 1

x 10⁴ to 5 x 10⁴ cells/well and incubated overnight. Cells were then treated with the toxic

agent (e.g., Aβ₁₋₄₂) in the presence or absence of LEP(116-130), full-length leptin, or

LEP(22-56) for the desired duration.

Assay Procedure:

The 96-well plate was centrifuged at 250 x g for 10 minutes.

100 µL of the cell-free supernatant from each well was carefully transferred to a new,

optically clear 96-well plate.

100 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) was

added to each well.

The plate was incubated for up to 30 minutes at room temperature, protected from light.

The absorbance was measured at 490 nm (with a reference wavelength of >600 nm)

using a microplate reader. The amount of formazan produced is proportional to the amount

of LDH released, indicating the level of cytotoxicity.

Crystal Violet Cell Viability Assay
Cell Seeding and Treatment: Cells were seeded and treated in a 96-well plate as described

for the LDH assay.

Staining Procedure:

The culture medium was removed, and the cells were gently washed with PBS.

50 µL of a 0.5% crystal violet staining solution (in 20% methanol) was added to each well

and incubated for 20 minutes at room temperature.

The staining solution was removed, and the plate was washed four times with tap water.

The plate was allowed to air-dry completely.
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200 µL of methanol was added to each well to solubilize the stain, and the plate was

incubated for 20 minutes on a shaker.

The absorbance was measured at 570 nm. The absorbance is directly proportional to the

number of viable, adherent cells.
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Caption: Proposed signaling pathway for LEP(116-130) bioactivity.

Experimental Workflow for In Vitro Bioactivity
Assessment

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b612461?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

Assays

Data Analysis

SH-SY5Y Cell Culture

Treat cells with peptides Treat cells with toxin +/- peptides

Prepare Peptides:
- LEP(116-130)

- Full-Length Leptin
- LEP(22-56)

Phospho-STAT3/Akt ELISA LDH Assay &
Crystal Violet Assay

Quantify and Compare Bioactivity

Click to download full resolution via product page

Caption: Workflow for assessing LEP(116-130) in vitro bioactivity.

To cite this document: BenchChem. [In Vitro Bioactivity of Mouse LEP(116-130): A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612461#validation-of-lep-116-130-mouse-bioactivity-
in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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